Cas no 62337-90-0 (Phosphine, cyclohexyl(1,1-dimethylethyl)-)

Phosphine, cyclohexyl(1,1-dimethylethyl)- structure
62337-90-0 structure
Product Name:Phosphine, cyclohexyl(1,1-dimethylethyl)-
CAS No:62337-90-0
MF:C10H21P
MW:172.247503995895
CID:1637342
PubChem ID:53439227
Update Time:2024-09-11

Phosphine, cyclohexyl(1,1-dimethylethyl)- Chemical and Physical Properties

Names and Identifiers

    • Phosphine, cyclohexyl(1,1-dimethylethyl)-
    • (2-tert-butylcyclohexyl)phosphane
    • tert-Butylcyclohexylphosphine
    • Inchi: 1S/C10H21P/c1-10(2,3)11-9-7-5-4-6-8-9/h9,11H,4-8H2,1-3H3
    • InChI Key: BNQYHIPZVFCVFU-UHFFFAOYSA-N
    • SMILES: P(C(C)(C)C)C1CCCCC1

Computed Properties

  • Exact Mass: 172.13823
  • Monoisotopic Mass: 172.138087668g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 123
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0
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